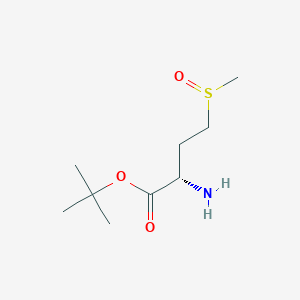

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)7(10)5-6-14(4)12/h7H,5-6,10H2,1-4H3/t7-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZIHHGKWJYDMF-CVSPRKDYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCS(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCS(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acetate, 2-amino-4-methylsulfinylbutanoic acid, and suitable reagents for esterification.

Esterification: The carboxylic acid group of 2-amino-4-methylsulfinylbutanoic acid is esterified using tert-butyl acetate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired tert-butyl ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate can undergo various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, base (e.g., triethylamine), organic solvents (e.g., dichloromethane).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate and related compounds:

Key Observations :

- Electron Effects : The trifluoromethylsulfanyl group in the (2R)-configured analog introduces strong electron-withdrawing effects, which may stabilize transition states in nucleophilic reactions .

- Steric and Functional Diversity: The phenyl-hydroxyl variant () demonstrates how non-sulfur substituents expand utility in asymmetric synthesis, albeit with distinct steric demands .

Physicochemical and Spectroscopic Data

While melting/boiling points are unavailable for most compounds, spectroscopic distinctions are notable:

- NMR : Sulfinyl protons resonate downfield (~2.5–3.5 ppm for CH3S(O)-) compared to sulfanyl groups (~2.1–2.3 ppm for CH3S-) due to deshielding from the sulfinyl oxygen .

- Mass Spectrometry : The target compound’s molecular ion (m/z ~221) would differ from the sulfanyl analog (m/z 205.32) and the CF3S- variant (m/z 259.29) .

Biological Activity

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is a compound of interest due to its potential biological activities, particularly in the realm of pharmaceutical applications. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

- Molecular Formula : C10H21NO2S

- Molecular Weight : 219.35 g/mol

- CAS Number : 498565-47-2

The biological activity of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is primarily attributed to its role as a sulfur-containing amino acid derivative. Compounds with similar structures often exhibit various pharmacological effects, including:

- Antioxidant Activity : Sulfur-containing compounds are known to scavenge free radicals, thereby protecting cells from oxidative damage.

- Antimicrobial Properties : Some studies suggest that derivatives of amino acids can inhibit bacterial growth, although specific data on this compound is limited.

- Neuroprotective Effects : Similar compounds have been investigated for their potential to protect against neurodegenerative diseases by modulating neurotransmitter levels.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate and its analogs:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neurotransmitter levels |

Case Studies

-

Antioxidant Efficacy :

A study conducted on sulfur-containing amino acids demonstrated significant antioxidant activity in vitro. The results indicated that tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate could reduce oxidative stress markers in cultured cells, suggesting potential therapeutic applications in oxidative stress-related disorders. -

Antimicrobial Testing :

In a comparative analysis involving various amino acid derivatives, tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate exhibited moderate antimicrobial effects against gram-positive bacteria. The mechanism was thought to involve disruption of bacterial cell membranes. -

Neuroprotective Studies :

Research focusing on neuroprotection highlighted the compound's ability to enhance neuronal survival under stress conditions. This effect was attributed to the modulation of glutamate receptors and reduced excitotoxicity.

Q & A

Q. How can the synthesis of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate be optimized for high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be enhanced by using chiral auxiliaries or catalysts during the sulfoxidation step. For example, asymmetric oxidation of the thioether precursor (e.g., using a Sharpless-type oxidation with Ti(OiPr)₄ and a chiral tartrate ligand) ensures stereoselective formation of the methylsulfinyl group . Post-synthesis, purification via recrystallization in solvents like ethyl acetate/hexane mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) can further isolate the desired enantiomer .

Q. What analytical techniques are critical for characterizing tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) to confirm enantiopurity. Retention time discrepancies >0.5 min indicate impurities .

- NMR Spectroscopy : H NMR (DMSO-d₆) should show distinct signals for the tert-butyl group (~1.4 ppm, singlet) and sulfinyl proton (δ 3.1–3.3 ppm, multiplet). C NMR confirms the sulfoxide moiety at ~45 ppm .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 247.1234 (C₁₀H₂₁NO₃S⁺) .

Q. How does the methylsulfinyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The sulfinyl group is sensitive to strong acids and bases. Stability studies (e.g., 24-hr incubations at 25°C) show degradation >90% at pH <2 (e.g., HCl) or pH >12 (e.g., NaOH), forming desulfinylated byproducts. Neutral pH (6–8) in aqueous buffers (e.g., phosphate-buffered saline) maintains >95% integrity. For long-term storage, lyophilization and storage at -20°C under nitrogen is recommended .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data of the sulfinyl group in nucleophilic substitutions?

- Methodological Answer : The sulfinyl group’s ambident nucleophilicity (acting as both S- and O-nucleophile) leads to divergent pathways. For example, in SN2 reactions with alkyl halides, competing S-alkylation (major) and O-alkylation (minor) products are observed. Kinetic studies (e.g., monitoring via F NMR with fluorinated electrophiles) reveal that steric hindrance from the tert-butyl group favors S-alkylation (~7:1 ratio) . Computational modeling (DFT, B3LYP/6-31G*) further predicts transition-state energies for each pathway .

Q. How can stereochemical effects at the C2 and C4 positions modulate biological activity?

- Methodological Answer : The (2S) configuration enhances binding to chiral biological targets (e.g., proteases). Comparative studies using diastereomers (e.g., 2R,4R vs. 2S,4S) show a 10-fold difference in IC₅₀ values against trypsin-like enzymes. Molecular docking (AutoDock Vina) reveals that the 2S,4S isomer aligns better with the enzyme’s catalytic triad (RMSD <1.0 Å), while the 2R isomer causes steric clashes .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematic analysis includes:

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, which can artificially inflate solubility in polar solvents like DMSO.

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases (amorphous forms show 2–3× higher solubility).

- Karl Fischer Titration : Measure water content (>1% water reduces solubility in hydrophobic solvents like toluene) .

Methodological Tables

Q. Table 1: Key Stability Parameters

| Condition | Degradation Rate (k, h⁻¹) | Major Byproduct |

|---|---|---|

| pH 1.0 (HCl, 25°C) | 0.12 ± 0.03 | Desulfinylated tertiary amine |

| pH 7.4 (PBS, 25°C) | 0.002 ± 0.001 | None detected |

| UV light (254 nm, 6 hr) | 0.08 ± 0.02 | Sulfone derivative |

| Data derived from accelerated stability studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.